molecular formula C14H19NO7 B12037082 2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranose

2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranose

Cat. No.: B12037082
M. Wt: 313.30 g/mol
InChI Key: FRTOTMQAWIIMKK-SYLRKERUSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.31 g/mol . This compound is a derivative of glucopyranose, a type of sugar molecule, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyloxycarbonyl group can act as a protective group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

benzyl N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13-/m1/s1

InChI Key

FRTOTMQAWIIMKK-SYLRKERUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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